NeuromedinB,Porcine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La neuromedina B es un miembro de la familia de péptidos similares a la bombesina que se encuentra en los mamíferos. Originalmente se purificó de la médula espinal de cerdo y posteriormente se identificó en el sistema nervioso central y el tracto gastrointestinal humanos . La neuromedina B es conocida por su papel en la regulación de diversas funciones fisiológicas, incluidas las secreciones exocrinas y endocrinas, el crecimiento celular, la temperatura corporal, la presión arterial y los niveles de glucosa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La neuromedina B se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos.

Métodos de Producción Industrial: La producción industrial de neuromedina B implica SPPS a gran escala, seguida de purificación mediante cromatografía líquida de alta resolución (HPLC). El péptido purificado se caracteriza entonces mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) para confirmar su estructura y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: La neuromedina B experimenta diversas reacciones químicas, que incluyen:

Oxidación: La neuromedina B se puede oxidar para formar enlaces disulfuro entre residuos de cisteína, lo que puede afectar su actividad biológica.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, provocando cambios en la conformación y función del péptido.

Sustitución: Los residuos de aminoácidos en la neuromedina B pueden ser sustituidos por otros aminoácidos para estudiar la relación estructura-actividad.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) se utilizan comúnmente como agentes reductores.

Sustitución: Se utilizan análogos de aminoácidos y reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) en las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Formación de neuromedina B con enlaces disulfuro.

Reducción: Forma reducida de neuromedina B con grupos tiol libres.

Sustitución: Neuromedina B modificada con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

La neuromedina B tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como péptido modelo para estudiar la síntesis, el plegamiento y las relaciones estructura-actividad de los péptidos.

Industria: Utilizada en el desarrollo de ensayos de diagnóstico y péptidos terapéuticos.

Mecanismo De Acción

La neuromedina B ejerce sus efectos uniéndose a su receptor de superficie celular de alta afinidad, el receptor de neuromedina B (NMBR), que es un receptor acoplado a proteína G con siete regiones transmembrana . Al unirse, el receptor sufre un cambio conformacional, activando la proteína G asociada. Esta activación desencadena una cascada de eventos intracelulares, incluida la sustitución de GTP por GDP en la subunidad G-α, lo que lleva a la activación de la adenilato ciclasa y la producción de AMP cíclico (cAMP). El cAMP activa entonces la proteína quinasa A (PKA), que entra en el núcleo y activa la proteína de unión al elemento de respuesta al cAMP (CREB). CREB, junto con la proteína de unión a CREB (CBP), se une a la región CRE del ADN, lo que lleva a la transcripción de factores de crecimiento y genes antiapoptóticos .

Comparación Con Compuestos Similares

La neuromedina B forma parte de la familia de péptidos similares a la bombesina, que incluye otros péptidos como el péptido liberador de gastrina (GRP) y la bombesina . Estos péptidos comparten estructuras y funciones similares, pero difieren en sus afinidades por los receptores y sus papeles fisiológicos. Por ejemplo:

Péptido Liberador de Gastrina (GRP): GRP se une al receptor del péptido liberador de gastrina (GRPR) y participa en la regulación de la motilidad gastrointestinal y la liberación de hormonas gastrointestinales.

Bombesina: La bombesina se une tanto al GRPR como al NMBR y tiene un rango más amplio de efectos fisiológicos, incluida la regulación de la saciedad, la termorregulación y la liberación de diversas hormonas.

La neuromedina B es única en su unión específica al NMBR y su papel en la regulación de funciones como el estornudo, el suspiro y la inducción del picor .

Propiedades

IUPAC Name |

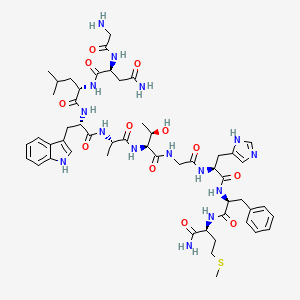

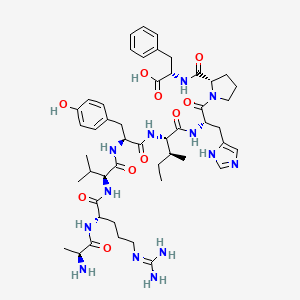

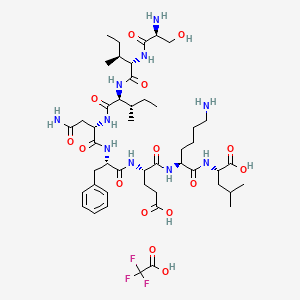

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37-,38-,39-,40-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFNACALNKVZNK-MFNIMNRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H73N15O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)

![methyl (1R,9S,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10769255.png)

![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)

![(2S,3S,4S,6S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B10769278.png)

![(1S,3R,6S,8R,11S,12S,14S,15R,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769287.png)

![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)